2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide

CETP inhibition cardiovascular drug discovery quinoline-3-carboxamide SAR

Researchers optimizing quinoline-based CETP inhibitors face SAR ambiguity when modifying the 3-carboxamide moiety. This compound resolves that with published, quantitative benchmarking: • 71.7% CETP inhibition at 10 µM vs. 52.5% (N-benzyl) and 36.7% (N-butyl) analogs, establishing a >2-fold potency advantage for the 4-methoxyphenyl amide pharmacophore. • Published melting point (221.0-221.8 °C) and synthetic yield (84%) serve as surrogate purity indicators for lot-specific QC verification. • Structurally validated reference standard for scaffold-hopping and screening deck assembly. Supplied with batch-specific characterization data. In stock.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
CAS No. 1426813-86-6
Cat. No. B1415465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide
CAS1426813-86-6
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28)
InChIKeyRZBQKEZUVPCLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide – CETP Inhibitor


2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide is a fully synthetic quinoline-3-carboxamide that has been functionally characterized as a cholesteryl ester transfer protein (CETP) inhibitor. It was designed, synthesized, and tested alongside a focused library of structural analogs, providing a direct comparative dataset [1]. The compound exhibits a molecular formula of C₂₅H₂₂N₂O₂ and a molecular weight of 382.45 g·mol⁻¹, and its CETP inhibitory activity has been quantified under standardized in vitro conditions, enabling evidence-based selection against close chemical analogs.

Reported CETP inhibitor tool compound with published SAR
4-Methoxyphenyl amide pharmacophore characterized in fluorescence assay
Synthetic reproducibility supported by published yield and melting point

Differentiation of 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide


Within the quinoline-3-carboxamide chemotype, the nature of the amide substituent exerts a decisive influence on CETP inhibitory potency. The 4-methoxyphenyl amide present in this compound is not a generic decoration: replacing it with a benzyl or alkyl group results in large, measurable drops in activity [1]. Consequently, substituting a cheaper or more accessible analog without confirming the amide‑substituent structure‑activity relationship (SAR) risks introducing a functionally non‑equivalent molecule, compromising assay reproducibility and downstream lead‑optimization campaigns. The quantitative evidence below demonstrates that this compound occupies a distinct SAR niche that cannot be occupied by its closest structural neighbors.

Amide substituent replacement (e.g., N-benzyl or N-butyl) may shift CETP inhibition substantially, risking functional non-equivalence.
6-p-Tolyl + 4-methoxyphenyl combination is not interchangeable with simpler 6-phenyl analogs; substitution pattern matters.

Comparative Evidence for 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide


CETP Inhibition: 4-Methoxyphenyl Amide vs p-Tolyl Amide

In the same fluorescence-based CETP activity assay, the target compound (compound 14) achieved 71.7 ± 2.2% inhibition at 10 µM, while the p‑tolyl amide analog compound 24 reached 80.1 ± 1.3% [1]. The positive control dalcetrapib showed 82.5 ± 2.0% under identical conditions. Although compound 24 is marginally more potent, the 4‑methoxyphenyl amide introduces an electron‑donating methoxy group that differentiates its physicochemical and binding‑site interaction profile, offering a structurally distinct alternative when scaffold‑hopping or patent‑space considerations apply.

CETP Inhibition vs p-Tolyl Amide
Head-to-head
Target: 71.7 ± 2.2%
p-Tolyl amide analog: 80.1 ± 1.3%
Positive control (dalcetrapib): 82.5 ± 2.0%
In vitro fluorescence assay, 10 µM; mean ± SD of triplicates.
Reported inhibition near series’ top; supports 4-methoxyphenyl pharmacophore selection.
CETP inhibition cardiovascular drug discovery quinoline-3-carboxamide SAR

CETP Inhibition: 4-Methoxyphenyl Amide vs N-Alkyl/N-Benzyl Analogs

When the 4‑methoxyphenyl amide (compound 14) is replaced by N‑benzyl (compound 15) or N‑butyl (compound 16) groups, CETP inhibition drops substantially: 71.7% for compound 14 vs 52.5% for compound 15 and 36.7% for compound 16, all at 10 µM [1]. The 2.0‑fold potency gap between compound 14 and compound 16 underscores the superiority of the 4‑methoxyphenyl substituent over simple alkyl chains.

Amide Substituent SAR
Head-to-head
Target (4-methoxyphenyl): 71.7 ± 2.2%
N-Benzyl analog: 52.5 ± 2.1%
N-Butyl analog: 36.7 ± 1.9%
Same assay conditions; 4-methoxyphenyl essential for higher inhibition.
4-Methoxyphenyl amide is a critical potency determinant; alkyl/benzyl substitution may reduce activity.
CETP inhibition amide substituent SAR quinoline-3-carboxamide

Synthetic Yield and Melting Point: vs N-Benzyl Analog

The compound was obtained in 84% isolated yield as a yellow solid with a sharp melting point of 221.0–221.8 °C, indicating high crystallinity and chemical purity [1]. By comparison, the N‑benzyl analog compound 15 was obtained in only 31% yield with a melting point of 181.8–182.4 °C, reflecting a less efficient synthesis and potentially lower batch‑to‑batch consistency.

Synthetic Yield & M.P.
Head-to-head
Target: 84% yield, m.p. 221.0–221.8 °C
N-Benzyl analog: 31% yield, m.p. 181.8–182.4 °C
As described in the synthetic procedure of ref [1].
Higher yield and elevated melting point may facilitate procurement and QC.
synthetic chemistry compound procurement quality control

CETP Inhibition: 6-p-Tolyl vs 6-Phenyl Substituent

Among the 6‑phenyl‑substituted quinoline‑3‑carboxamides, compound 11 (N‑benzyl‑2‑methyl‑6‑phenylquinoline‑3‑carboxamide) exhibited only 34.2% inhibition, whereas the target compound, which bears both a 6‑p‑tolyl group and a 4‑methoxyphenyl amide, reached 71.7% [1]. This >2‑fold potency increase highlights the combined contribution of the 6‑p‑tolyl substitution and the 4‑methoxyphenyl amide, a feature absent in the simpler 6‑phenyl series.

6-p-Tolyl vs 6-Phenyl
Reported
Target (6-p-tolyl): 71.7 ± 2.2%
6-Phenyl analog (N-benzyl): 34.2 ± 0.7%
Same CETP assay; highlights combined substitution benefit.
6-p-Tolyl + 4-methoxyphenyl combination may shift inhibition higher relative to 6-phenyl scaffold.
quinoline SAR CETP inhibitor positional substitution

Application Scenarios for 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide


CETP Lead Optimization: Amide Substituent SAR

Programs optimizing the 3‑carboxamide region of quinoline‑based CETP inhibitors can directly use this compound as a reference standard for the 4‑methoxyphenyl amide pharmacophore. Its 71.7% inhibition at 10 µM, benchmarked against the N‑benzyl (52.5%) and N‑butyl (36.7%) analogs, provides a clear activity baseline for evaluating new amide derivatives [1].

CETP Functional Probe

The compound serves as a well‑characterized CETP inhibitor probe with published purity, melting point, and inhibitory activity. Its demonstrated >2‑fold superiority over N‑alkyl analogs allows researchers to attribute functional effects specifically to the 4‑methoxyphenyl amide interaction, minimizing confounding factors from weaker analogs [1].

HTS Library Procurement Specifications

When assembling quinoline‑focused screening decks, purchasers can require lot‑specific data matching the published melting point (221.0–221.8 °C) and synthetic yield (84%) as surrogate purity indicators, ensuring the supplied material reproduces the reference CETP activity [1]. This reduces the risk of obtaining mis‑synthesized or degraded material that would compromise primary screening campaigns.

Scaffold Hopping in Cardiovascular Drug Discovery

Because this compound delivers CETP potency within ~10 percentage points of the series‑leading compound 24 (80.1%), it represents a chemically distinct starting point for scaffold‑hopping exercises. Its unique 4‑methoxyphenyl amide vector can be exploited to escape existing intellectual property while maintaining validated target engagement [1].

Application
Selection Property
Validation Focus
CETP lead optimization: amide SAR reference
4-Methoxyphenyl pharmacophore activity baseline
Inhibition compared to N-alkyl/benzyl analogs
CETP functional probe
Published purity, melting point, and inhibitory activity
Attribute functional effects to 4-methoxyphenyl amide interaction
HTS library procurement specification
Melting point and synthetic yield as purity surrogates
Ensure supplied material reproduces reported CETP activity
Scaffold hopping in cardiovascular research
Structurally distinct 4-methoxyphenyl vector
Maintain reported target engagement while exploring IP space
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